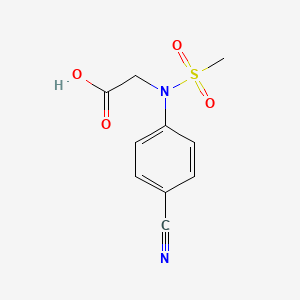

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives This compound features a cyanophenyl group and a methylsulfonyl group attached to the glycine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanophenylamine and methylsulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization, filtration, and recrystallization are employed to purify the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is as an intermediate in the synthesis of various pharmaceuticals. It is notably involved in the preparation of Dabigatran Etexilate, an anticoagulant medication developed by Boehringer Ingelheim. The compound serves as a key precursor in the synthetic pathway for this drug, which is used to prevent blood clots in patients with atrial fibrillation and those undergoing orthopedic surgeries .

The synthesis method involves a reaction between glyoxylic acid and substituted anilines under specific conditions, yielding high purity and yield of N-substituted phenyl glycine derivatives. The process has been optimized for industrial applications, making it suitable for large-scale production .

Therapeutic Potential

2.1 Neuropharmacological Effects

Research indicates that compounds related to this compound may have neuropharmacological effects due to their interaction with glycine receptors. Glycine acts as an inhibitory neurotransmitter in the central nervous system and plays a role in modulating excitatory signals alongside glutamate . This suggests potential applications in treating neurological disorders where glycine signaling is disrupted.

2.2 Glycine Receptor Modulation

The compound's structure allows it to potentially serve as a modulator of glycine receptors, which are implicated in various physiological processes including pain perception, memory, and motor control. Studies have explored the pharmacological significance of glycine derivatives in enhancing synaptic transmission and neuroprotection .

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. Its sulfonamide group may contribute to interactions with active sites of target enzymes, providing insights into enzyme kinetics and inhibition mechanisms .

3.2 Structure-Activity Relationship Studies

The compound's unique chemical structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. By modifying different components of its structure, researchers can assess how these changes affect biological activity and selectivity towards specific receptors or enzymes.

Mecanismo De Acción

The mechanism of action of N-(4-cyanophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-cyanophenyl)-N-(methylsulfonyl)alanine

- N-(4-cyanophenyl)-N-(methylsulfonyl)valine

- N-(4-cyanophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

N-(4-cyanophenyl)-N-(methylsulfonyl)glycine, a compound derived from glycine, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyanophenyl group and a methylsulfonyl moiety attached to the glycine backbone. This structural configuration is crucial for its interaction with biological targets.

-

Glycine Metabolism Modulation :

- The compound is believed to modulate the glycine cleavage system, particularly targeting glycine decarboxylase (GLDC). GLDC is involved in the degradation of glycine, producing one-carbon units essential for various biosynthetic pathways. Dysregulation of this system is linked to several pathologies, including cancer and neurological disorders .

-

Antitumor Activity :

- Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to affect cellular pathways associated with cancer cell proliferation and apoptosis. For instance, compounds structurally related to it have demonstrated inhibition of cell growth in various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| A549 | 8.99 | 100.07 |

| HepG2 | 6.92 | 99.98 |

| DU145 | 7.89 | 99.93 |

| MCF-7 | 8.26 | 100.39 |

These findings suggest that this compound has a potent inhibitory effect on tumor cell viability, outperforming standard chemotherapeutic agents like Sunitinib in certain contexts .

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways by altering the expression of key proteins involved in apoptosis regulation, such as Bax and Bcl-2. This leads to an increase in caspase-3 activity, indicating that the compound triggers programmed cell death in a concentration-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the cyanophenyl group enhances binding affinity to target proteins involved in glycine metabolism.

- The methylsulfonyl moiety may contribute to increased solubility and bioavailability, facilitating better interaction with cellular targets.

Propiedades

IUPAC Name |

2-(4-cyano-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-17(15,16)12(7-10(13)14)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWJPGWKAKATMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.